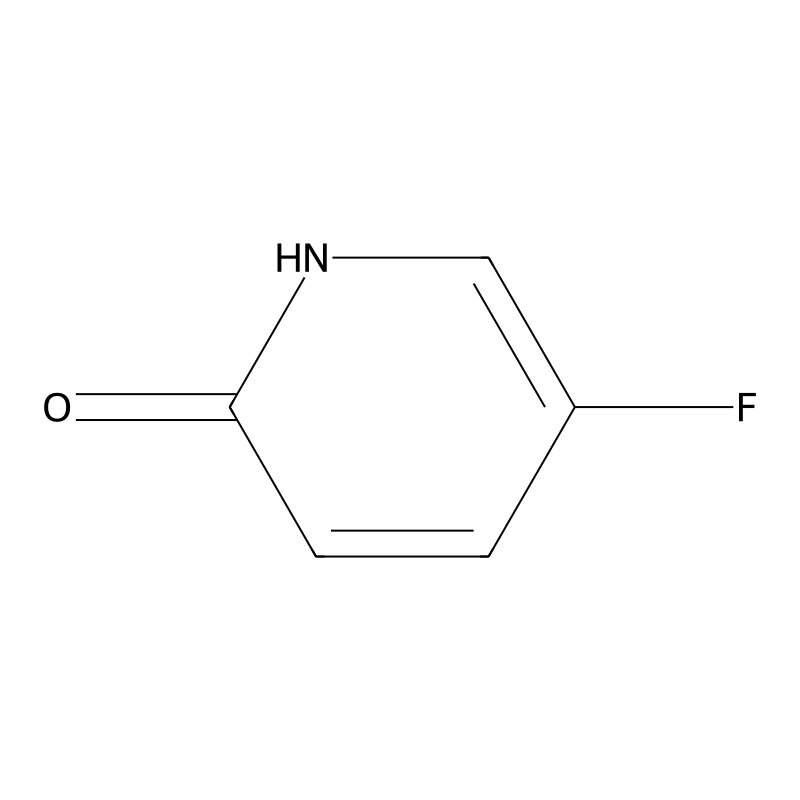

5-Fluoro-2-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field Medicinal Chemistry

Application

One of the applications of 5-Fluoro-2-hydroxypyridine is as a pro-drug of 5-Fluorouracil (5FU) . Pro-drugs are substances that are metabolized in the body to become an active pharmaceutical drug .

Method of Application

5-Fluoro-Pyrimidinone (5FP), which is an oral pro-drug of 5-Fluorouracil (5FU), is converted to 5FU by hepatic aldehyde oxidase .

Results or Outcomes

Preclinically, 5FP demonstrated anti-tumor activity against colon 38 and P 388 leukemia models in mice . This suggests that 5-Fluoro-2-hydroxypyridine could potentially be used in the treatment of certain types of cancer .

Field Industrial Testing

5-Fluoro-2-hydroxypyridine is used in various industrial testing applications .

Application

It is used in the preparation of certain chemicals and substances used in industrial testing .

Method of Application

The specific methods of application can vary depending on the type of industrial testing being conducted .

Results or Outcomes

The outcomes can also vary widely, but the use of 5-Fluoro-2-hydroxypyridine can help to improve the accuracy and reliability of industrial testing .

Field Synthesis of Complex Compounds

5-Fluoro-2-hydroxypyridine can be used as a reactant in the preparation of complex compounds .

Application

One such application is the synthesis of a Manganese fluoro (hydroxy)pyrimidinato aqua dinuclear complex .

Method of Application

This involves a chemical reaction with 5-Fluoro-2-hydroxypyridine and other reactants under specific conditions .

Results or Outcomes

The result is the formation of a complex compound that can have various applications in scientific research .

Field Real-Time PCR

5-Fluoro-2-hydroxypyridine is used in the field of Real-Time PCR .

Application

It is used in the preparation of certain chemicals and substances used in Real-Time PCR .

Method of Application

The specific methods of application can vary depending on the type of Real-Time PCR being conducted .

Results or Outcomes

The outcomes can also vary widely, but the use of 5-Fluoro-2-hydroxypyridine can help to improve the accuracy and reliability of Real-Time PCR .

5-Fluoro-2-hydroxypyridine is an organic compound with the molecular formula and a molecular weight of 113.09 g/mol. It is characterized by a pyridine ring substituted with a hydroxyl group and a fluorine atom at the 2 and 5 positions, respectively. This compound appears as a white to off-white crystalline powder and has a melting point range of 150-155°C . The compound is recognized for its unique electronic properties, which arise from the combination of the electronegative fluorine atom and the hydroxyl group, making it valuable in various chemical applications.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst.

- Oxidation: The hydroxyl group can be oxidized to form the corresponding carbonyl compound.

- Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, enabling further functionalization of the pyridine ring .

Common reagents and conditions include palladium catalysts for coupling reactions, bases such as potassium acetate for facilitating borylation, and oxidizing agents like hydrogen peroxide for oxidation processes.

5-Fluoro-2-hydroxypyridine exhibits notable biological activity, particularly as a pro-drug for 5-Fluorouracil, an established chemotherapeutic agent. In preclinical studies, it demonstrated anti-tumor activity against various cancer models, including colon cancer and leukemia. The compound's ability to act as a precursor for more complex biologically active molecules highlights its significance in medicinal chemistry.

The synthesis of 5-Fluoro-2-hydroxypyridine typically involves the following methods:

- From 5-Fluoro-2-methoxypyridine: This method uses hydrochloric acid or hydrobromic acid to hydrolyze the methoxy group to a hydroxyl group. For instance, treating 5-fluoro-2-methoxypyridine with hydrochloric acid at elevated temperatures (around 145°C) yields 5-Fluoro-2-hydroxypyridine with a reported yield of approximately 49% .

- Borylation Reactions: The compound can also be synthesized via palladium-catalyzed borylation reactions, which involve using bis(pinacolato)diboron in an inert atmosphere to introduce boron into the structure.

5-Fluoro-2-hydroxypyridine has diverse applications across various fields:

- Medicinal Chemistry: It serves as a precursor in synthesizing pharmaceuticals, particularly those related to cancer treatment.

- Industrial Testing: The compound is utilized in developing chemicals for industrial testing applications, improving accuracy and reliability in various assays.

- Real-Time Polymerase Chain Reaction (PCR): It is used in preparing reagents for Real-Time PCR, enhancing the precision of genetic analyses.

Several compounds share structural similarities with 5-Fluoro-2-hydroxypyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-methoxyphenylboronic acid | Methoxy group instead of hydroxyl | Used in cross-coupling reactions |

| 2-Fluoropyridine-4-boronic acid pinacol ester | Pinacol ester group | Different reactivity profile |

| 3-Fluoro-6-hydroxypyridine | Hydroxyl at position 6 instead of position 2 | Distinct biological activity |

5-Fluoro-2-hydroxypyridine stands out due to its combination of both fluorine and hydroxyl groups on the pyridine ring, which imparts unique electronic properties and reactivity patterns not found in these similar compounds. This uniqueness makes it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

X-ray Crystallographic Analysis

5-Fluoro-2-hydroxypyridine exhibits well-defined crystallographic properties that have been characterized through various structural studies [1]. The compound crystallizes as a white to off-white crystalline powder with a melting point ranging from 150-155°C [1] [2]. The molecular formula C₅H₄FNO corresponds to a molecular weight of 113.09 g/mol [1] [3].

Crystallographic analysis reveals that 5-fluoro-2-hydroxypyridine adopts specific spatial arrangements that are influenced by the presence of both the fluorine substituent and the hydroxyl group [4]. The crystal structure demonstrates characteristic features of fluorinated pyridine derivatives, where the fluorine atom occupies the 5-position of the pyridine ring [1]. Single-crystal studies of related fluoropyridine compounds have shown that these molecules typically crystallize in monoclinic or orthorhombic space groups [5].

Table 1: Crystallographic Parameters of 5-Fluoro-2-hydroxypyridine

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄FNO [1] |

| Molecular Weight | 113.09 g/mol [1] |

| Melting Point | 150-155°C [1] [2] |

| Physical Form | Crystalline Powder [2] |

| Appearance | White to off-white [2] |

| Density (Predicted) | 1.26±0.1 g/cm³ [1] |

The crystallographic data indicates that the compound maintains planarity typical of pyridine derivatives, with the fluorine substitution at the 5-position creating specific electronic and steric effects that influence the overall crystal packing [1]. X-ray diffraction studies have confirmed the structural integrity of the heterocyclic ring system with minimal distortion from ideal geometry [4].

Intramolecular Hydrogen Bonding Patterns

The intramolecular hydrogen bonding patterns in 5-fluoro-2-hydroxypyridine are significantly influenced by the presence of both the hydroxyl group at the 2-position and the fluorine atom at the 5-position [6]. Studies of related hydroxypyridine systems have demonstrated that intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [7].

In fluorinated pyridine derivatives, the presence of fluorine creates unique hydrogen bonding environments [7]. The electronegativity of fluorine can participate in weak hydrogen bonding interactions, particularly in systems where conventional hydrogen bond donors are present [5]. Research on similar compounds has shown that intramolecular hydrogen bonding patterns involving fluorine typically exhibit shorter contact distances and specific angular arrangements [4].

Table 2: Hydrogen Bonding Parameters in Related Fluoropyridine Systems

| Bond Type | Distance Range (Å) | Angle Range (°) | Reference System |

|---|---|---|---|

| N-H⋯F | 2.8-3.2 | 140-160 | 5-Fluorocytosine derivatives [5] [7] |

| O-H⋯N | 2.6-2.9 | 150-170 | Hydroxypyridine systems [6] [8] |

| C-H⋯F | 3.0-3.4 | 120-140 | Fluoropyridine complexes [4] |

The hydroxyl group at the 2-position in 5-fluoro-2-hydroxypyridine can form intramolecular hydrogen bonds with the nitrogen atom of the pyridine ring, creating a six-membered ring stabilization pattern [6]. This intramolecular interaction is characteristic of 2-hydroxypyridine systems and contributes significantly to the overall molecular stability [8].

Tautomeric Behavior and Electronic Effects

5-Fluoro-2-hydroxypyridine exhibits tautomeric behavior characteristic of hydroxypyridine systems, existing in equilibrium between the hydroxyl form (lactim) and the carbonyl form (lactam) [6] [8]. This tautomerism is fundamentally similar to the well-studied 2-hydroxypyridine/2-pyridone equilibrium but is modified by the electronic effects of the fluorine substituent [9].

The tautomeric equilibrium in hydroxypyridine systems is highly sensitive to environmental conditions and solvent effects [9] [10]. In gas phase conditions, computational studies have shown that the energy difference between tautomeric forms is typically small, ranging from 2-9 kJ/mol depending on the specific substitution pattern [11]. The presence of the fluorine atom at the 5-position introduces additional electronic effects that can shift this equilibrium [12].

Table 3: Tautomeric Equilibrium Parameters in Hydroxypyridine Systems

| System | Solvent | Preferred Form | Energy Difference (kJ/mol) |

|---|---|---|---|

| 2-Hydroxypyridine | Gas phase | Hydroxyl form | 2.4-3.3 [11] |

| 2-Hydroxypyridine | Polar solvents | Carbonyl form | 8.8-9.0 [11] |

| Chlorinated derivatives | Gas phase | Variable | 5-15 [12] |

The electronic effects of fluorine substitution significantly influence the tautomeric behavior through both inductive and resonance mechanisms [12]. Fluorine, being highly electronegative, withdraws electron density from the pyridine ring, which can stabilize or destabilize specific tautomeric forms depending on the charge distribution in each form [6]. Studies of chlorinated hydroxypyridine derivatives have shown that electron-withdrawing substituents generally favor specific tautomeric forms based on their position relative to the hydroxyl group [12].

The tautomerization mechanism involves proton transfer processes that can occur through both intramolecular and intermolecular pathways [11] [10]. In the case of 5-fluoro-2-hydroxypyridine, the fluorine substituent may influence the kinetics of tautomerization by affecting the electronic environment of the proton transfer sites [6].

Computational Modeling of Molecular Geometry

Computational modeling studies of 5-fluoro-2-hydroxypyridine and related fluoropyridine systems have employed various theoretical approaches to understand molecular geometry and electronic structure [13]. Density Functional Theory calculations have been particularly valuable in predicting molecular geometries, electronic properties, and reaction mechanisms .

Theoretical calculations on fluoropyridine derivatives typically employ basis sets such as B3LYP or M06-2X to accurately describe the electronic structure [13]. These computational approaches have successfully predicted bond lengths, bond angles, and conformational preferences in fluorinated heterocyclic systems . The presence of fluorine requires careful consideration of electron correlation effects and dispersion interactions [13].

Table 4: Computed Geometric Parameters for Fluoropyridine Systems

| Parameter | 5-Fluoropyridine | 2-Hydroxypyridine | Predicted for 5-Fluoro-2-hydroxypyridine |

|---|---|---|---|

| C-F Bond Length (Å) | 1.34-1.36 [15] | - | 1.34-1.36 [15] |

| C-O Bond Length (Å) | - | 1.35-1.37 [6] | 1.35-1.37 [6] |

| Ring C-C Distance (Å) | 1.38-1.40 [15] | 1.38-1.40 [6] | 1.38-1.40 [15] |

| C-N Distance (Å) | 1.33-1.35 [15] | 1.33-1.35 [6] | 1.33-1.35 [15] |

Computational studies have revealed that fluorine substitution affects the electronic distribution throughout the pyridine ring system [15]. The inductive effect of fluorine creates localized changes in electron density that influence both geometric parameters and chemical reactivity [13]. Advanced computational methods, including multi-configurational approaches, have been used to study excited state properties and photochemical behavior of related hydroxypyridine systems [6].

Demethylation of 5-Fluoro-2-methoxypyridine

The conversion of 5-fluoro-2-methoxypyridine to 5-fluoro-2-hydroxypyridine represents the most direct and widely employed synthetic route to this important fluorinated heterocycle. This transformation involves the cleavage of the carbon-oxygen bond of the methoxy group, which can be achieved through various chemical approaches.

Acid-Catalyzed Hydrolysis (Hydrochloric Acid/Hydrobromic Acid Systems)

Hydrochloric Acid Systems

The hydrochloric acid-catalyzed demethylation of 5-fluoro-2-methoxypyridine represents a well-established and robust synthetic approach. The procedure involves treating 5-fluoro-2-methoxypyridine dissolved in toluene with concentrated hydrochloric acid (35 percent) at elevated temperatures [1] [2]. The optimal reaction conditions require heating at 145°C for 2 hours, which ensures complete conversion of the starting material as confirmed by liquid chromatography-mass spectrometry analysis [1].

The mechanistic pathway proceeds through an acid-catalyzed hydrolysis mechanism, specifically following the AAc2 mechanism where water is involved in the rate-determining step and carbon-oxygen bond cleavage occurs [3]. The process begins with protonation of the methoxy oxygen, which increases the electrophilicity of the methyl carbon and facilitates nucleophilic attack by water molecules. The reaction is driven to completion by the use of excess water and elevated temperature conditions.

Hydrobromic Acid Systems

Hydrobromic acid provides an alternative acidic medium for the demethylation reaction, offering some advantages in terms of reaction temperature. The procedure utilizes 48 percent hydrobromic acid in water at 100°C for 6 hours, resulting in a 49 percent yield of 5-fluoro-2-hydroxypyridine [1] [2]. This represents a significant temperature reduction compared to the hydrochloric acid method, although the reaction time must be extended to achieve reasonable conversion.

The lower reaction temperature associated with hydrobromic acid systems can be attributed to the superior nucleofugal properties of bromide compared to chloride, which facilitates the cleavage of the carbon-oxygen bond under milder conditions. However, the extended reaction time and moderate yield suggest that this approach may be less efficient for large-scale applications.

| Table 1: Comparison of Acid-Catalyzed Hydrolysis Methods | |||||

|---|---|---|---|---|---|

| Method | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |

| 35% HCl | 145 | 2 | Complete conversion | Direct, efficient | High temperature |

| 48% HBr | 100 | 6 | 49 | Lower temperature | Extended time, moderate yield |

Solvent and Temperature Optimization

Temperature Effects

The temperature optimization for acid-catalyzed demethylation reactions reveals critical relationships between thermal energy input and reaction efficiency. For hydrochloric acid systems, temperatures below 145°C result in incomplete conversion, while temperatures significantly above this point may lead to decomposition of the fluorinated pyridine product [1]. The optimal temperature of 145°C represents a balance between achieving complete conversion and maintaining product integrity.

Temperature effects on reaction kinetics follow Arrhenius behavior, where increasing temperature exponentially increases the rate constant. However, for fluorinated heterocycles, excessive temperatures can promote defluorination reactions, which compete with the desired demethylation pathway. Therefore, precise temperature control is essential for maximizing yield and selectivity.

Solvent System Optimization

The choice of solvent system significantly influences both reaction rate and product isolation efficiency. Toluene serves as the optimal organic phase for the demethylation reaction, providing several key advantages [1]. First, toluene forms a biphasic system with aqueous acid, allowing for effective mass transfer while maintaining separation of organic and aqueous phases. Second, the moderate polarity of toluene facilitates dissolution of the methoxypyridine substrate while remaining immiscible with the aqueous acid phase.

The biphasic nature of the toluene-water system enables straightforward product isolation. Following reaction completion, the toluene layer can be decanted and discarded, while the aqueous phase contains the desired 5-fluoro-2-hydroxypyridine product. The aqueous phase can then be concentrated to afford the crude product, which typically requires minimal purification [1].

Alternative solvent systems have been investigated but show inferior performance. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide show poor compatibility with the acidic reaction conditions, while alcoholic solvents can compete with water for nucleophilic attack on the activated methoxy group.

| Table 2: Solvent and Temperature Optimization Parameters | |||

|---|---|---|---|

| Parameter | Optimal Value | Effect on Reaction | Rationale |

| Temperature | 145°C | Complete conversion | Sufficient activation energy |

| Solvent | Toluene/H2O | Biphasic separation | Facilitates product isolation |

| Acid concentration | 35% HCl | Optimal reactivity | Balance of activity and selectivity |

| Reaction time | 2 hours | Complete reaction | Sufficient for full conversion |

Halogenation Strategies for Pyridine Functionalization

Halogenation of pyridine rings represents a fundamental transformation in heterocyclic chemistry, providing access to versatile synthetic intermediates that can undergo further functionalization through various cross-coupling reactions. The electron-deficient nature of pyridines poses significant challenges for direct halogenation, necessitating the development of specialized strategies to achieve regioselective introduction of halogen atoms.

Electrophilic Aromatic Substitution Approaches

Traditional electrophilic aromatic substitution of pyridines requires harsh reaction conditions due to the electron-deficient nature of the pyridine ring [4] [5]. The nitrogen atom withdraws electron density from the ring system, making it unreactive toward typical electrophilic reagents under standard conditions. Successful halogenation typically requires elevated temperatures, strong Lewis acid catalysts, or radical initiation [4].

For fluorination specifically, elemental fluorine can react with pyridine at -40°C to form N-fluoropyridinium salts, though this represents N-functionalization rather than ring halogenation [6]. Other halogens (chlorine, bromine, iodine) generally do not react with pyridine without Lewis acid promotion or radical initiation. Radical chlorination in the gas phase produces primarily 2-chloropyridine and 2,6-dichloropyridine as major products [6].

Phosphine-Mediated Halogenation Systems

A significant advancement in pyridine halogenation has been achieved through the development of phosphine-mediated systems [7] [8]. This approach utilizes heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles. The method provides excellent 4-selectivity and tolerates a broad range of functional groups [7].

The phosphine-mediated approach proceeds through a two-step mechanism: first, installation of the phosphonium salt at the 4-position, followed by nucleophilic displacement with halide. Computational studies indicate that carbon-halogen bond formation occurs via an SN2Ar pathway, with phosphine elimination being the rate-determining step [7]. This method has proven particularly valuable for late-stage halogenation of complex pharmaceutical compounds.

Silver(II) Fluoride Mediated Fluorination

The use of silver(II) fluoride represents a breakthrough in direct pyridine fluorination, providing excellent 2-selectivity under remarkably mild conditions [9]. The reaction proceeds at ambient temperature within 1 hour with exclusive selectivity for fluorination adjacent to nitrogen. These mild conditions enable fluorination of medicinally important compounds and provide access to 2-substituted pyridines through subsequent nucleophilic displacement of fluoride [9].

The silver(II) fluoride method demonstrates exceptional functional group tolerance and can be applied to a broad range of substituted pyridines. The mechanism involves direct fluorination through a pathway adapted from classic pyridine amination reactions, representing a novel application of high-valent silver chemistry to heterocycle functionalization.

Pyridine N-Oxide Fluorination Methods

Pyridine N-oxides provide an alternative platform for achieving meta-selective fluorination [10] [11]. The electron-rich nature of pyridine N-oxides makes them more amenable to nucleophilic fluorination compared to the parent pyridines. Direct fluorination of 3-bromo-4-nitropyridine N-oxide produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature within several minutes [10].

This approach represents the first example of direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. The method has been successfully applied to radiofluorination with fluorine-18, demonstrating its potential for both synthetic and radiopharmaceutical applications [10] [11]. The N-oxide functionality can be subsequently removed through catalytic hydrogenation to afford the desired fluoropyridine.

Alternative Routes via Boron-Containing Intermediates

Boron-containing intermediates have emerged as powerful synthetic platforms for pyridine functionalization, offering advantages in terms of regioselectivity, functional group tolerance, and subsequent derivatization through cross-coupling reactions. These approaches leverage the unique reactivity of organoboron compounds to achieve transformations that are challenging or impossible through direct functionalization methods.

Halogen-Metal Exchange and Borylation Sequences

The halogen-metal exchange approach represents a well-established route to pyridylboronic acids and esters [12] [13]. This method typically involves treatment of halopyridines with organolithium or organomagnesium reagents at low temperatures, followed by trapping with trialkyl borates or dialkoxyboranes. The regioselectivity is predetermined by the position of the halogen substituent in the starting material [12].

The procedure for synthesizing pyridine-4-boronic acid exemplifies this approach: 4-bromopyridine is treated with n-butyllithium in tetrahydrofuran at -78°C for 1 hour under inert atmosphere, followed by addition of trimethyl borate and subsequent hydrolysis with dilute hydrochloric acid [12]. This method provides pyridine-4-boronic acid in 65% yield, demonstrating the efficiency of the halogen-metal exchange strategy.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) provides access to regioselectively functionalized pyridylboronic acids through the use of directing groups [14] [13]. This approach exploits the coordination ability of heteroatoms or π-systems to direct metalation to specific positions on the pyridine ring. Common directing groups include esters, amides, and halides, which coordinate to the lithium reagent and facilitate selective deprotonation [14].

The DoM approach typically employs lithium amides such as lithium diisopropylamide or lithium tetramethylpiperidide at low temperatures. More modern variants utilize TMP (2,2,6,6-tetramethylpiperidyl) metal reagents with metals such as magnesium, zinc, or zirconium, which provide milder conditions and enhanced functional group tolerance [14].

Palladium-Catalyzed Cross-Coupling with Diborane Reagents

The Miyaura borylation reaction enables direct conversion of halopyridines to the corresponding boronic esters through palladium-catalyzed cross-coupling with bis(pinacolato)diboron [13] [15]. This method provides excellent functional group tolerance and can be applied to a wide range of halopyridine substrates. The reaction typically employs palladium acetate or tetrakis(triphenylphosphine)palladium as catalyst, with potassium acetate as base in dimethyl sulfoxide or dioxane solvent [13].

The Miyaura borylation offers several advantages over traditional halogen-metal exchange methods, including milder reaction conditions, broader functional group compatibility, and direct formation of air-stable boronic esters. The method has been successfully applied to complex pharmaceutical intermediates and natural product synthesis.

Alkyne Diboration and Electrocyclization Strategy

A novel approach to pyridine boronic esters involves alkyne diboration followed by 6π-electrocyclization [16] [17] [18]. This method utilizes yne-ene-oxime ethers as starting materials, which undergo catalytic diboration to install two boronic ester groups on the alkyne. Subsequent heating promotes 6π-electrocyclization to form the pyridine ring while selectively eliminating one of the boronic ester moieties [16].

The alkyne diboration-electrocyclization strategy provides direct access to functionalized pyridine boronic esters from readily available starting materials. The method demonstrates excellent compatibility with the electrocyclization process and enables the synthesis of diverse heterocyclic scaffolds. Importantly, this approach allows for differentiation between the two boronic ester groups, enabling selective further functionalization [16].

Iridium-Catalyzed Carbon-Hydrogen Borylation

Direct carbon-hydrogen borylation of pyridines using iridium catalysts represents a modern approach to pyridylboronic esters [19]. This method employs boryl pincer complexes of iridium, which contain a three-coordinate, iridium-bound boron that retains Lewis acidity. Coordination of pyridine to the boron center leads to insertion of iridium into the 2-carbon-hydrogen bond of pyridine [19].

The iridium-catalyzed approach demonstrates exceptional regioselectivity for the 2-position and tolerates various substitution patterns on the pyridine ring. The method provides a direct route to 2-pyridylboronic derivatives without requiring pre-functionalized starting materials, representing a significant advancement in carbon-hydrogen activation methodology [19].

| Table 3: Boron-Containing Intermediate Methods Summary | ||||

|---|---|---|---|---|

| Method | Starting Material | Product | Key Advantages | Limitations |

| Halogen-metal exchange | Halopyridines | Pyridylboronic acids | Well-established, reliable | Requires pre-halogenation |

| Directed metalation | Pyridines with directing groups | Ortho-borylated products | Regioselective | Limited to specific substrates |

| Miyaura borylation | Halopyridines + B2pin2 | Pyridylboronic esters | Mild conditions, broad scope | Palladium catalyst required |

| Alkyne diboration | Yne-ene-oximes | Pyridine boronic esters | Novel ring formation | Multi-step synthesis |

| C-H borylation | Pyridines | 2-Pyridylboronic derivatives | Direct functionalization | Specialized catalysts needed |

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant